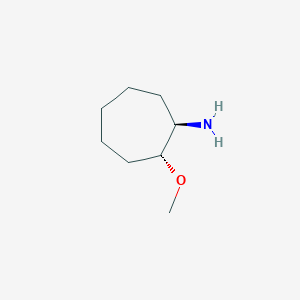

(1R,2R)-2-Methoxycycloheptan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, reaction conditions, and the overall yield of the reaction .Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include details about the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications

Nitrogen Acyclic Gold(I) Carbenes in Catalysis

- Research on complexes [AuCl{C(NHR)(NHR′)}] and [AuCl{C(NHR)(NEt2)}] demonstrates the use of these carbenes, which include (1R,2R)-2-Methoxycycloheptan-1-amine derivatives, as highly selective catalysts for skeletal rearrangement and methoxycyclization of 1,6-enynes, among other gold-catalyzed transformations (Bartolomé et al., 2010).

Separation of Chiral Proteinogenic α-Amino Acids

- The compound has been utilized in the separation of amino acids and chiral amines, as demonstrated by the design of a new fluorescence tagging chiral derivatizing agent (CDA) for HPLC and capillary electrochromatographic measurements (Kleidernigg & Lindner, 1998).

Synthesis of N-Protected (1-Methoxyalkyl)amines

- A study reported a standardized method for synthesizing N-protected (1-methoxyalkyl)amines, which are derivatives of (1R,2R)-2-Methoxycycloheptan-1-amine, through electrochemical decarboxylative α-methoxylation of α-amino acid derivatives (Walęcka-Kurczyk et al., 2022).

Conformational Analysis of N-Substituted Nortropinones

- The synthesis of N-substituted-nortropinones, including derivatives of (1R,2R)-2-Methoxycycloheptan-1-amine, has been explored for conformational analysis and CD research. This study contributes to understanding the molecular structures and reactivities of these compounds (Kashman & Cherkez, 1972).

Absorption by Anion-Functionalized Ionic Liquids

- Research on amino acid ionic liquids shows their potential for CO2 capture, where derivatives of (1R,2R)-2-Methoxycycloheptan-1-amine could be relevant in enhancing absorption efficiency (Gurkan et al., 2010).

Synthesis of 1-Substituted 4-Amino-2-(Trifluoromethyl)-1H-Pyrroles

- A concise method for synthesizing 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles demonstrates the use of amines including (1R,2R)-2-Methoxycycloheptan-1-amine derivatives, highlighting their versatility in organic synthesis (Aquino et al., 2015).

Synthesis of Constrained Ring Amino Acids

- The synthesis of (1S,2S,3R)-3-Hydroxy-2-methoxy-1-cyclohexanecarboxylic acid, a derivative of (1R,2R)-2-Methoxycycloheptan-1-amine, for constructing amino acids used in analogs of natural products demonstrates its potential in medicinal chemistry (Mayer & Joullié, 1994).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(1R,2R)-2-methoxycycloheptan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-10-8-6-4-2-3-5-7(8)9/h7-8H,2-6,9H2,1H3/t7-,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPWMUWLKYOLFO-HTQZYQBOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCCCC1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CCCCC[C@H]1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-2-Methoxycycloheptan-1-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

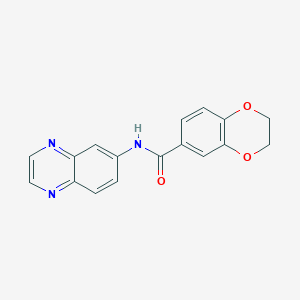

![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylpropanamide](/img/structure/B2377926.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2377929.png)

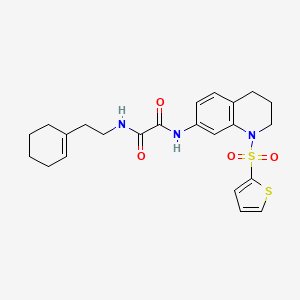

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2377932.png)

![1-methyl-5-(5-methylfuran-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2377936.png)

![methyl 3-(4-bromo-2-fluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2377942.png)

![[1-(2,4-Difluorophenyl)cyclopropyl]methanamine](/img/structure/B2377945.png)